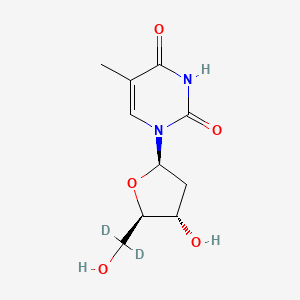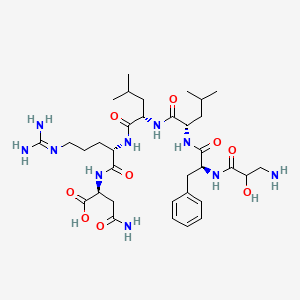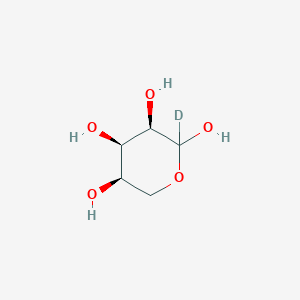
Thymidine-5',5''-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine is a pyrimidine deoxynucleoside. It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .
Synthesis Analysis
Thymidine analogues have been synthesized using a novel thymidine phosphorylase from the halotolerant H. elongata (HeTP). Following enzyme immobilization on microbeads, the biocatalyst was implemented as a packed-bed reactor for the continuous production of halogenated nucleosides .Molecular Structure Analysis
Thymidine has a molecular formula of C10H14N2O5, an average mass of 242.229 Da, and a mono-isotopic mass of 242.090271 Da .Chemical Reactions Analysis
Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It is used in various biological assays that measure proliferation by directly measuring DNA synthesis .Physical and Chemical Properties Analysis
Thymidine has a density of 1.5±0.1 g/cm3, a molar refractivity of 55.8±0.3 cm3, and a molar volume of 166.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Biochemical Modulation in Cancer Treatment
Thymidine has been studied in the context of cancer treatment, primarily as a biochemical modulator. Its mechanism of action includes modulation of standard chemotherapeutic agents such as 5-fluorouracil, 1-beta-D-arabinofuranosylcytosine, and methotrexate. Despite lacking antitumor activity on its own, thymidine's role in enhancing the effectiveness of these agents has been the focus of clinical trials, suggesting its potential for further studies in biochemical modulation of antimetabolites (O'dwyer, King, Hoth, & Leyland-Jones, 1987).
Mitochondrial DNA Maintenance and Toxicity Mitigation
Research on mitochondrial thymidine kinase (TK-2), which is involved in the phosphorylation of deoxynucleosides, highlights its significance in maintaining mitochondrial dNTP pools essential for DNA synthesis and repair. Mutations in TK-2 are associated with mitochondrial DNA depletion syndromes, primarily affecting skeletal muscle. Furthermore, TK-2's role in the mitochondrial toxicity observed in prolonged treatments with nucleoside analogues (such as AZT for AIDS) underscores its potential therapeutic target for understanding mitochondrial dNTP pool maintenance and mitigating drug-induced mitochondrial toxicity (Pérez-Pérez, Hernández, Priego, Rodríguez-Barrios, Gago, Camarasa, & Balzarini, 2005).
Predicting Chemotherapy Response in Colorectal Cancer
Thymidylate Synthase (TS) expression in colorectal cancer has been linked to clinical response rates to fluoropyrimidine-based chemotherapy. Studies have shown an inverse correlation between TS expression levels and the effectiveness of treatments such as 5-fluorouracil, suggesting that quantitation of TS could guide targeted treatment strategies for colorectal cancer, akin to hormone receptor targeting in breast cancer (Aschele, Lonardi, & Monfardini, 2002).
Nuclear Thymidylate Biosynthesis Targeting
The nuclear localization of the de novo dTMP (thymidylate) biosynthesis pathway has been identified as a critical factor in the efficacy of antifolate-based therapies targeting dTMP synthesis. This approach involves inhibiting enzymes such as thymidylate synthase within the nucleus, offering a promising direction for cancer treatment strategies that target nuclear processes essential for DNA synthesis and cell division (Chon, Stover, & Field, 2017).
TAS-102 Mechanism of Action in Metastatic Colorectal Cancer
TAS-102, a combination of trifluridine (a thymidine-based nucleoside analog) and tipiracil hydrochloride, has shown efficacy in fluoropyrimidine-refractory metastatic colorectal cancer. Its mechanism differs from 5-FU as it primarily acts through DNA incorporation, highlighting a novel approach in treating colorectal cancer resistant to traditional fluoropyrimidine-based therapies (Lenz, Stintzing, & Loupakis, 2015).
Wirkmechanismus
Target of Action
Thymidine-5’,5’‘-D2, also known as [5’,5’'-2H2]thymidine, primarily targets several enzymes involved in DNA synthesis and repair. These include Thymidine kinase, cytosolic , Thymidylate kinase , and Thymidine kinase 2, mitochondrial . These enzymes play a crucial role in the phosphorylation of thymidine, which is a necessary step in the synthesis of DNA .
Mode of Action
The compound interacts with its targets by serving as a substrate. For instance, it is phosphorylated by thymidine kinases to form thymidine monophosphate (dTMP), a precursor for DNA synthesis . In the presence of Thymidylate kinase, dTMP is further phosphorylated to form thymidine diphosphate .
Biochemical Pathways
Thymidine-5’,5’'-D2 is involved in the salvage pathway of DNA synthesis, where it is converted into dTMP by thymidine kinases . This is then used in the synthesis of DNA. The compound also plays a role in the de novo pathway of DNA synthesis, where it is converted into dTMP by thymidine synthase .
Result of Action
The phosphorylation of Thymidine-5’,5’'-D2 results in the formation of dTMP, which is a crucial component of DNA. This contributes to the synthesis and repair of DNA, thereby influencing cell growth and division .
Safety and Hazards
Zukünftige Richtungen
Thymidine analogues are an important class of anticancer and antiviral drugs. Halogenated derivatives have been proven to be very effective therapeutics due to their enhanced solubility and bioavailability . The full potential of Thymidine-5’,5’'-D2 and related molecules in biomedical research remains to be explored .
Biochemische Analyse
Biochemical Properties
Thymidine-5’,5’‘-D2 participates in a number of enzymatic reactions. It can be biosynthesized from 5-thymidylic acid through its interaction with the enzyme cytosolic purine 5’-nucleotidase . Additionally, Thymidine-5’,5’‘-D2 can be converted into 5-thymidylic acid, a process catalyzed by the enzyme thymidine kinase . These interactions underline the integral role of Thymidine-5’,5’'-D2 in the biochemical reactions within the cell.
Cellular Effects
Thymidine-5’,5’'-D2 has significant effects on various types of cells and cellular processes. It is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway . This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Thymidine-5’,5’‘-D2 involves its conversion to thymidine monophosphate (dTMP) by thymidine kinase (TK1), a process that is essential for DNA synthesis and cellular growth . This compound also interacts with other biomolecules, such as enzymes involved in the pyrimidine salvage pathway that catalyzes the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA-building block, thymidylate .
Temporal Effects in Laboratory Settings
The effects of Thymidine-5’,5’‘-D2 change over time in laboratory settings. For instance, the growth of cells exposed to Thymidine-5’,5’‘-D2 for 15 hours was significantly inhibited during exposure, but growth recovered to control rate rapidly when Thymidine-5’,5’'-D2 was washed off the cells .
Metabolic Pathways
Thymidine-5’,5’‘-D2 is involved in several metabolic pathways. It is a part of the pyrimidine salvage pathway that catalyzes the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA-building block, thymidylate .
Transport and Distribution
The transport and distribution of Thymidine-5’,5’‘-D2 within cells and tissues are crucial for its function. Thymidine-5’,5’'-D2 is transported across the cell membrane by facilitated diffusion .
Subcellular Localization
The subcellular localization of Thymidine-5’,5’'-D2 is primarily in the cytosol, where it interacts with various enzymes involved in nucleotide metabolism . Its activity is high in proliferating cells and peaks during the S-phase of the cell cycle; it is very low in resting cells .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-PQDUBQKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-[1,5-13C2]Ribose](/img/structure/B583942.png)


![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)


![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)


![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

